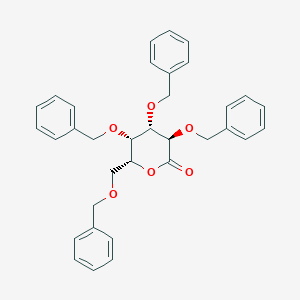

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBVLQDEIIUIQG-JDIHBLRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453681 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82598-84-3 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone, a key intermediate in synthetic carbohydrate chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its relevance in drug development and peptide synthesis.

Core Chemical Properties

This compound is a protected derivative of D-galactonic acid. The benzyl ether protecting groups offer stability under a variety of reaction conditions, allowing for selective modifications at other positions of the molecule. Its primary utility lies in its role as a precursor in the synthesis of complex carbohydrates and glycoconjugates.[1]

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 2,3,4,6-Tetra-O-benzyl-D-galactopyranose (Precursor) |

| CAS Number | 82598-84-3[2][3] | 6386-24-9 |

| Molecular Formula | C₃₄H₃₄O₆[2][3] | C₃₄H₃₆O₆ |

| Molecular Weight | 538.63 g/mol [2][3] | 540.65 g/mol |

| Appearance | Inferred to be a white to off-white solid or syrup | White to off-white solid |

| Melting Point | Data not available. The related gluco-isomer is a pale yellow syrup. | 65-68 °C |

| Optical Rotation ([α]D) | Data not available. The related gluco-isomer has [α]D +78.0 to +82.0° (c=1, CHCl₃).[4] | +9.0 to +13.0° (c=1, CHCl₃, 25 °C) |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | Soluble in chloroform. Insoluble in water. |

Table 2: Spectroscopic Data

| Spectroscopy | 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (Reference Compound) |

| ¹H NMR (CDCl₃) | δ 7.40-7.20 (m, 20H, Ar-H), 4.90-4.50 (m, 8H, 4 x PhCH ₂), 4.40-3.60 (m, 6H, sugar ring protons) |

| ¹³C NMR (CDCl₃) | δ 170.0 (C=O), 138.5-137.0 (Ar-C), 128.5-127.5 (Ar-CH), 80.0-68.0 (sugar ring carbons and PhC H₂). The specific shifts for the galactono-isomer would differ due to stereochemistry. |

Experimental Protocols

Synthesis of this compound

The synthesis of the target lactone is achieved through the oxidation of the anomeric hydroxyl group of its precursor, 2,3,4,6-Tetra-O-benzyl-D-galactopyranose. Several mild oxidation methods are suitable for this transformation. A common and effective method involves the use of pyridinium chlorochromate (PCC).

Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM, 10 mL per gram of alcohol).

-

Reaction: Dissolve 2,3,4,6-Tetra-O-benzyl-D-galactopyranose (1 equivalent) in anhydrous DCM (5 mL per gram) and add it dropwise to the stirred PCC suspension at room temperature.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material and the appearance of a new, typically higher Rf spot, indicates the formation of the lactone. The reaction is generally complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes. Pass the mixture through a short plug of silica gel or celite to filter off the chromium salts. Wash the filter cake with additional diethyl ether.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.

Application in Peptide Synthesis: Synthesis of a C-Glycosyl Amino Acid

This compound is frequently cited for its use in peptide coupling reactions.[2][3] A key application is its use as a starting material for the synthesis of C-glycosyl amino acids, which are valuable building blocks for creating glycopeptide mimetics. These mimetics are important in drug discovery for their increased stability and potential for novel biological activities. The lactone can be converted to a C-glycosyl amino acid through a multi-step process.

Protocol: Synthesis of a C-Glycosyl Glycine Derivative

-

Wittig Reaction: To a solution of the this compound in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a stabilized Wittig ylide, such as (carboethoxymethylene)triphenylphosphorane. The reaction is typically stirred at room temperature until completion, as monitored by TLC. This step introduces the carbon backbone of the amino acid.

-

Reduction of the Double Bond: The resulting α,β-unsaturated ester is then reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step saturates the double bond.

-

Conversion to the Amino Acid: The ester group is then hydrolyzed to a carboxylic acid, and an amino group is introduced at the α-position. This can be achieved through various methods, such as a Curtius rearrangement of an acyl azide derived from the carboxylic acid, followed by hydrolysis.

-

Deprotection and Coupling: The resulting C-glycosyl amino acid, with its benzyl protecting groups still intact, can then be used in standard solid-phase or solution-phase peptide synthesis protocols using coupling reagents like HBTU or HATU.

Role in Drug Development

The development of glycopeptides and glycoconjugates is a significant area of pharmaceutical research. By incorporating carbohydrate moieties into peptides or other drug molecules, it is possible to enhance their pharmacokinetic properties, such as solubility, stability, and bioavailability. This compound serves as a versatile starting material for creating these complex molecules. The C-glycosyl amino acids derived from this lactone are particularly valuable as they form a stable carbon-carbon bond between the sugar and the amino acid backbone, which is resistant to enzymatic cleavage, a common issue with naturally occurring N- or O-linked glycopeptides. This increased stability makes them attractive candidates for the development of new therapeutics.

Conclusion

This compound is a valuable, albeit specialized, intermediate in the field of synthetic carbohydrate chemistry. While detailed characterization data is not widely published, its synthesis from the corresponding galactopyranose is straightforward using standard oxidation methods. Its primary importance lies in its role as a precursor for the synthesis of C-glycosyl amino acids, which are crucial components in the design and development of novel, stabilized glycopeptide therapeutics. This guide provides the necessary theoretical and practical information for researchers to synthesize and utilize this compound in their drug discovery and development efforts.

References

An In-depth Technical Guide to the Structure Elucidation of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone, a key intermediate in synthetic carbohydrate chemistry. This document details the synthetic route from its precursor, 2,3,4,6-Tetra-O-benzyl-D-galactopyranose, and outlines the analytical data used for its characterization. The methodologies for key experiments are provided, along with a logical workflow for its synthesis and structural verification.

Compound Overview

This compound (CAS No. 82598-84-3) is a protected derivative of D-galactonic acid. The benzyl ether protecting groups at positions 2, 3, 4, and 6 provide stability during multi-step syntheses, allowing for selective modifications at other positions of the carbohydrate scaffold.[1][2] This compound is a valuable building block in glycobiology and medicinal chemistry, particularly in the synthesis of complex glycoconjugates and other biologically active molecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 82598-84-3 | [1][2] |

| Molecular Formula | C₃₄H₃₄O₆ | [1][2] |

| Molecular Weight | 538.63 g/mol | [1] |

| Appearance | Reported as a crude oil |

Synthesis and Structural Elucidation Workflow

The primary route for the synthesis of this compound involves the oxidation of the anomeric hydroxyl group of its precursor, 2,3,4,6-Tetra-O-benzyl-D-galactopyranose. The structural confirmation of the resulting lactone is then achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Synthesis of this compound

The synthesis involves the oxidation of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose. A common method for this transformation is a variation of the Pfitzner-Moffatt oxidation, utilizing dimethyl sulfoxide (DMSO) activated by an electrophile, in this case, acetic anhydride.[4][5][6] This method is known for its mild conditions, which are suitable for sensitive substrates like protected carbohydrates.

Reaction Scheme:

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-galactopyranose

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Acetic anhydride (Ac₂O)

-

Solvents for workup and purification (e.g., ethyl acetate, petroleum ether)

-

Silica gel for column chromatography

Procedure:

-

A solution of 2,3,4,6-tetra-O-benzyl-D-galactopyranose (1.0 g, 1.85 mmol) in a mixture of dimethyl sulfoxide (5 ml) and acetic anhydride (3 ml) is prepared.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is subjected to an appropriate aqueous workup.

-

The crude product is purified by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

-

The fractions containing the product are combined and concentrated under reduced pressure to yield this compound as a crude oil.

Spectroscopic Characterization

The structural identity and purity of the synthesized lactone are confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of 5-10 mg of the purified product is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The spectrum is recorded on a 400 MHz or higher spectrometer. Key signals to identify are the protons of the galactose ring, the methylene protons of the four benzyl groups, and the aromatic protons.

-

¹³C NMR Spectroscopy: The spectrum is recorded on a 100 MHz or higher spectrometer. Important signals include the carbonyl carbon of the lactone, the carbons of the galactose ring, the methylene carbons of the benzyl groups, and the aromatic carbons.

High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: A dilute solution of the compound (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

-

Analysis: The sample is analyzed using an electrospray ionization (ESI) source in positive ion mode to observe adducts such as [M+Na]⁺ or [M+H]⁺. The measured mass-to-charge ratio (m/z) is compared to the calculated theoretical value to confirm the elemental composition.

Data Presentation

The following tables summarize the key analytical data for the characterization of this compound.

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.07-7.41 | m | - |

| PhCH₂ | 5.07 | d | 11.9 |

| PhCH₂ | 4.86 | d | 11.2 |

| PhCH₂ | 4.65 | d | 11.2 |

| PhCH₂ | 4.59 | d | 11.9 |

| PhCH₂ | 4.54 | s | - |

| C-2, C-5, PhCH₂ | 4.21-4.37 | m | - |

| C-3 | 4.06 | dd | J₃,₂ = 2.6, J₃,₄ = 1.4 |

| C-4 | 3.78 | dd | J₄,₃ = 1.4, J₄,₅ = 7.3 |

| C-6 | 3.64 | d | J₆,₅ = 4.5 |

Note: The assignments are based on the available literature data. The complex multiplet in the 4.21-4.37 ppm region contains overlapping signals.

Table 3: Expected ¹³C NMR and HRMS Data

| Data Type | Expected Value |

| ¹³C NMR (CDCl₃) | |

| C=O (Lactone) | ~170-175 ppm |

| Aromatic C | ~127-138 ppm |

| Anomeric C (precursor) | Absent |

| Galactose Ring C | ~65-85 ppm |

| PhC H₂ | ~72-76 ppm |

| HRMS (ESI) | |

| Calculated m/z for [C₃₄H₃₄O₆+Na]⁺ | 561.2202 |

| Found m/z | To be determined experimentally |

Note: The ¹³C NMR chemical shift ranges are estimates based on similar protected carbohydrate structures. The HRMS value is the calculated theoretical mass for the sodium adduct.

Conclusion

The structure of this compound can be reliably confirmed through a combination of synthesis and spectroscopic analysis. The oxidation of the readily available 2,3,4,6-Tetra-O-benzyl-D-galactopyranose provides a direct route to the target lactone. The structural elucidation is primarily based on ¹H NMR spectroscopy, which shows the characteristic signals for the galactono-1,5-lactone core and the benzyl protecting groups. While specific ¹³C NMR and HRMS data were not found in the surveyed literature, the expected values provide a benchmark for experimental verification. This guide provides researchers with the necessary protocols and data for the synthesis and confident characterization of this important synthetic intermediate.

References

An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the protected sugar derivative, 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone. This compound serves as a valuable intermediate in synthetic carbohydrate chemistry, particularly in the development of novel therapeutics and glycobiology research.

Core Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the known properties of the target compound and its closely related precursor, providing key data points for researchers.

| Property | This compound | 2,3,4,6-Tetra-O-benzyl-D-galactopyranose (Precursor) |

| CAS Number | 82598-84-3[1] | 53081-25-7 |

| Molecular Formula | C₃₄H₃₄O₆[1] | C₃₄H₃₆O₆ |

| Molecular Weight | 538.63 g/mol [1] | 540.65 g/mol |

| Appearance | Not specified | Powder |

| Melting Point | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Optical Rotation | Not specified | [α]₂₅/D +9.0 to +13.0° (c = 1% in chloroform) |

| Solubility | Not specified | Not specified |

Synthesis and Experimental Protocols

Step 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose

The preparation of the precursor is a crucial first step. A common method involves the benzylation of D-galactose.

Methodology:

-

Protection of Galactose: D-galactose is treated with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., dimethylformamide).

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require cooling to control the exothermic nature of the reaction.

-

Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove inorganic byproducts. The crude product is then purified using techniques such as column chromatography on silica gel to yield pure 2,3,4,6-Tetra-O-benzyl-D-galactopyranose.

Step 2: Oxidation to this compound

The subsequent oxidation of the protected galactopyranose at the anomeric position yields the desired lactone.

General Methodology (Inferred):

-

Oxidizing Agent: A variety of oxidizing agents can be employed for the conversion of a hemiacetal to a lactone. Common reagents include bromine in a buffered aqueous solution, or more modern reagents such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant like sodium hypochlorite.

-

Reaction Conditions: The reaction is typically performed in a suitable organic solvent, such as dichloromethane or acetonitrile, at controlled temperatures (often ranging from 0 °C to room temperature).

-

Monitoring the Reaction: The progress of the oxidation is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The final product, this compound, is then purified by column chromatography.

Applications in Research and Drug Development

Protected sugar lactones, such as this compound, are valuable intermediates in the synthesis of a variety of biologically important molecules. While specific applications for this exact compound are not extensively documented, its utility can be inferred from the applications of similar protected sugar derivatives.

-

Glycoside Synthesis: This lactone can serve as a precursor for the synthesis of various glycosides. The lactone can be opened to the corresponding aldonic acid, which can then be coupled with alcohols to form glycosidic bonds.

-

Enzyme Inhibitor Development: Sugar lactones are known to be inhibitors of glycosidases, enzymes that play crucial roles in various biological processes. This compound could be used as a starting material for the synthesis of potent and selective glycosidase inhibitors for therapeutic applications.

-

Glycoconjugate Synthesis: As a versatile building block, it can be incorporated into more complex glycoconjugates, such as glycolipids and glycoproteins, which are essential for studying cellular recognition and signaling processes.

Conclusion

This compound is a synthetically useful, protected carbohydrate derivative. While a complete physicochemical profile is not yet publicly available, its synthesis from D-galactose is achievable through established chemical transformations. Its potential as a precursor for various bioactive molecules makes it a compound of interest for researchers in medicinal chemistry and glycobiology. Further characterization and exploration of its reactivity are warranted to fully unlock its potential in drug discovery and development.

References

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone, a key intermediate in carbohydrate chemistry. This document details its chemical properties, synthesis, and applications, with a focus on providing practical information for professionals in research and drug development.

Core Compound Information

CAS Number: 82598-84-3[1] Molecular Formula: C₃₄H₃₄O₆[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Weight | 538.63 g/mol | [1] |

| Appearance | White, odorless powder | [2] |

| Solubility | Soluble in most organic solvents, insoluble in water. | [2] |

| Stability | Stable at room temperature, but sensitive to light and moisture. | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from D-galactose. The first step involves the protection of the hydroxyl groups via benzylation, followed by the oxidation of the resulting 2,3,4,6-Tetra-O-benzyl-D-galactose to the desired lactone.

Experimental Workflow: From D-Galactose to the Lactone

The logical workflow for the synthesis is depicted below. This process involves the initial protection of the galactose core, followed by the specific oxidation to form the lactone ring.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose

A common method for the benzylation of galactose involves a multi-step procedure to ensure high yield and purity of the perbenzylated product.

Protocol:

-

Preparation of Benzothiazolyl Thioacetyl Galactose: Acetic anhydride and a catalyst (e.g., zinc chloride) are added to a reaction vessel at room temperature. D-galactose is then added in portions at 10-15°C. Following the initial reaction, 2-mercaptobenzothiazole is added, and the mixture is heated to 50-60°C. After workup, benzothiazolyl thioacetyl galactose is obtained.

-

Benzylation: The benzothiazolyl thioacetyl galactose is reacted with benzyl chloride in the presence of potassium hydroxide under reflux conditions. Subsequent cooling and workup yield benzothiazolylthiotetrabenzyl galactose.[3]

-

Hydrolysis to the Final Product: The benzothiazolylthiotetrabenzyl galactose is dissolved in acetone and water. N-bromosuccinimide is then added to the stirring solution at room temperature. After a short reaction time (e.g., 30 minutes), workup and purification yield 2,3,4,6-Tetra-O-benzyl-D-galactose.[3]

Step 2: Oxidation to this compound

The oxidation of the anomeric hydroxyl group of 2,3,4,6-Tetra-O-benzyl-D-galactose to a lactone is a key transformation.

Protocol:

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of various glycoconjugates and other complex carbohydrate structures. Its protected hydroxyl groups allow for specific chemical modifications at other positions of a target molecule.

Role in Glycobiology and Drug Discovery

This compound is utilized as a biochemical reagent in glycobiology research, a field that investigates the structure, synthesis, and biological roles of sugars.[5] Glycobiology has significant implications for basic research, biomedicine, and biotechnology.[5] The benzylated galactonolactone can be a precursor for the synthesis of bioactive molecules, including those with potential therapeutic applications. For instance, its precursor, tetrabenzylgalactose, is used to synthesize intermediates for immunosuppressants and molecular probes.[6]

Use in Peptide Chemistry

An indicated application for this compound is in peptide coupling reactions.[1] While the specific mechanism of its action in this context is not detailed in the available literature, it likely serves as a scaffold or activating agent in the formation of peptide bonds.

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, MS) for this compound is not extensively reported. However, analysis of a closely related compound, 2,3,4,6-TETRA-O-BENZYL-D-GALACTOHYDROXIMO-1,5-LACTONE, for which NMR data is available, can provide insights into the expected spectral features.[7] For the target lactone, the following characterization methods would be essential for structural confirmation:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the benzyl protecting groups and the galactonolactone core structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the lactone ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

The workflow for the comprehensive spectral analysis of a protected monosaccharide like this lactone is outlined below.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. CN103665064A - Method for preparing 2,3,4,6-tetra-O-benzyl -D-galactose - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. traxtal.com [traxtal.com]

- 6. 2,3,4,6-Tetra-O-Benzyl-D-Galactose XINXIANG AURORA BIOTECHNOLOGY CO., LTD. [aurora-biotech.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Protected Galactopyranose Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific ¹H and ¹³C NMR spectral data for 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone did not yield specific datasets for this compound. The following guide provides a comprehensive overview of the expected spectral features and a general methodology for the analysis of closely related and well-characterized analogues, such as 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This information is intended to serve as a valuable resource for the characterization of similar protected carbohydrate structures.

Introduction

Protected monosaccharides are fundamental building blocks in the synthesis of complex carbohydrates, glycoconjugates, and various carbohydrate-based therapeutics. The characterization of these intermediates is crucial for ensuring the correct stereochemistry and purity before proceeding to subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of these molecules in solution. This guide presents a comprehensive approach to the NMR analysis of per-benzylated hexopyranoses, with a focus on the methodologies applicable to compounds like this compound.

Spectroscopic Data of a Closely Related Analogue: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Due to the lack of specific data for this compound, the ¹H and ¹³C NMR data for the well-characterized 2,3,4,6-Tetra-O-benzyl-D-glucopyranose are presented below for illustrative purposes.[1] This compound exists as a mixture of α and β anomers in solution, which is reflected in the NMR spectra.

¹H NMR Spectral Data of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CDCl₃) [1]

| Proton | α-anomer (δ, ppm) | β-anomer (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.25 | ~4.65 | d | J₁,₂ ≈ 3.5 (α), 8.0 (β) |

| H-2 | ~3.60 | ~3.50 | dd | J₂,₃ ≈ 9.5 |

| H-3 | ~4.00 | ~3.70 | t | J₃,₄ ≈ 9.0 |

| H-4 | ~3.75 | ~3.65 | t | J₄,₅ ≈ 9.5 |

| H-5 | ~3.85 | ~3.45 | m | - |

| H-6a | ~3.78 | ~3.78 | dd | J₆a,₆b ≈ 11.0, J₅,₆a ≈ 2.0 |

| H-6b | ~3.72 | ~3.72 | dd | J₆a,₆b ≈ 11.0, J₅,₆b ≈ 4.5 |

| CH₂Ph | 4.98 - 4.45 | 4.98 - 4.45 | m | - |

| Ar-H | 7.35 - 7.10 | 7.35 - 7.10 | m | - |

¹³C NMR Spectral Data of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CDCl₃) [1]

| Carbon | α-anomer (δ, ppm) | β-anomer (δ, ppm) |

| C-1 | ~91.0 | ~97.5 |

| C-2 | ~80.0 | ~82.0 |

| C-3 | ~78.0 | ~85.0 |

| C-4 | ~72.0 | ~78.0 |

| C-5 | ~70.0 | ~75.0 |

| C-6 | ~68.5 | ~69.0 |

| CH₂Ph | 75.8, 75.1, 73.5, 73.4 | 75.8, 75.1, 73.5, 73.4 |

| C (ipso) | ~138.5 | ~138.5 |

| C (ortho, meta, para) | 128.5 - 127.7 | 128.5 - 127.7 |

Experimental Protocols for NMR Analysis

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of benzylated carbohydrates is outlined below.

-

Dissolution: Approximately 10-20 mg of the purified, dry compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is commonly used for benzylated carbohydrates due to its excellent dissolving power for these relatively nonpolar compounds.[1]

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[1]

-

Filtration: To ensure high spectral resolution by removing any particulate matter, the sample solution should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[2]

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (500 MHz or higher is recommended for better signal dispersion, especially for the complex proton spectra of carbohydrates) is used.[3]

-

¹H NMR Spectroscopy:

-

A standard single-pulse experiment is typically sufficient.

-

Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 to 4096) and a longer relaxation delay (2-5 seconds) are required.[1]

-

The spectral width is generally set to 200-220 ppm.

-

-

2D NMR Spectroscopy:

-

For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, a suite of 2D NMR experiments is highly recommended.[4][5] These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within the pyranose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[5][6]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.[5]

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system.[6]

-

-

Logical Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural analysis of a protected monosaccharide using NMR spectroscopy.

Caption: A logical workflow for the structural elucidation of a protected monosaccharide via NMR spectroscopy.

This comprehensive approach, combining meticulous sample preparation, a suite of NMR experiments, and systematic data analysis, is essential for the accurate and unambiguous structural characterization of complex carbohydrate molecules in chemical and pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 4. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and Fourier-transform infrared (FTIR) spectroscopy analysis of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone. This compound is a key intermediate in glycobiology and medicinal chemistry, and a thorough understanding of its spectroscopic properties is crucial for synthesis confirmation, purity assessment, and further application in drug development.[1] While direct, detailed experimental data for this specific lactone is not extensively published, this guide synthesizes available information on its properties and draws upon established principles and data from closely related analogs to present a robust analytical framework.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 82598-84-3 | [2] |

| Molecular Formula | C₃₄H₃₄O₆ | [2] |

| Molecular Weight | 538.63 g/mol | [2] |

| Appearance | White to off-white crystalline powder (inferred) | |

| Solubility | Soluble in dichloromethane, THF, and DMF; insoluble in water (inferred) |

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique to confirm the molecular weight and elucidate the structure of this compound through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The following protocol is a standard procedure for the analysis of benzyl-protected carbohydrates and can be adapted for the title compound.

-

Instrumentation : A high-resolution mass spectrometer (e.g., Waters SYNAPT G2-Si) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Infusion : The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

-

ESI Source Parameters :

-

Ionization Mode : Positive ion mode is typically used to detect protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

-

Capillary Voltage : 3.0 - 4.0 kV.

-

Cone Voltage : 20 - 40 V.

-

Source Temperature : 100 - 150 °C.

-

Desolvation Temperature : 250 - 350 °C.

-

Desolvation Gas Flow : 600 - 800 L/hr.

-

-

Mass Analysis :

-

Scan Range : Acquire mass spectra over a mass-to-charge (m/z) range of 100 - 1500.

-

Fragmentation Analysis (MS/MS) : Select the precursor ion of interest (e.g., ([M+H]⁺) or ([M+Na]⁺)) and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon) at varying collision energies (e.g., 10-40 eV) to generate a fragmentation pattern.

-

Expected Mass Spectrometry Data

The expected major ions in the ESI mass spectrum of this compound are summarized in the table below.

| m/z (calculated) | Ion Species | Description |

| 539.23 | ([M+H]⁺) | Protonated molecule |

| 561.21 | ([M+Na]⁺) | Sodium adduct |

| 577.19 | ([M+K]⁺) | Potassium adduct |

Postulated Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺) is expected to proceed through the loss of benzyl and benzyloxy groups, as well as cleavage of the lactone ring. A postulated fragmentation pathway is visualized in the diagram below.

Caption: Postulated ESI-MS/MS fragmentation of [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is used to identify the functional groups present in this compound. The key vibrational modes will correspond to the ester (lactone), ether, and aromatic functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrumentation : A standard FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition :

-

Spectral Range : 4000 - 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Background Correction : A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Processing : The resulting spectrum is baseline corrected and the peaks of interest are identified and assigned to their corresponding vibrational modes.

Expected FTIR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3050 - 3030 | C-H (aromatic) | Stretching |

| ~3000 - 2850 | C-H (aliphatic) | Stretching |

| ~1750 - 1735 | C=O (lactone) | Stretching |

| ~1600, ~1495, ~1450 | C=C (aromatic) | Ring stretching |

| ~1250 - 1000 | C-O | Stretching (ether and ester) |

| ~740, ~700 | C-H (aromatic) | Out-of-plane bending |

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted in the following diagram.

References

An In-depth Technical Guide on the Stability and Solubility of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and solubility of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone, a crucial intermediate in carbohydrate chemistry and drug development. Due to the limited availability of specific experimental data for this particular molecule, this document synthesizes information from closely related analogues, namely the glucono-lactone counterpart, and general principles of carbohydrate chemistry. It outlines the expected stability profile under various conditions and provides a qualitative assessment of its solubility in common laboratory solvents. Furthermore, this guide details robust experimental protocols for the quantitative determination of solubility and for performing comprehensive stability studies, including forced degradation under acidic, basic, oxidative, and photolytic stress. These methodologies are designed to enable researchers to generate the specific data required for their applications. The included diagrams illustrate key experimental workflows and potential degradation pathways to facilitate a deeper understanding of the molecule's behavior.

Introduction

This compound is a protected monosaccharide derivative that serves as a valuable building block in the synthesis of complex carbohydrates and glycoconjugates. The presence of benzyl ether protecting groups enhances its solubility in organic solvents and allows for selective chemical transformations at other positions of the sugar backbone. The lactone functionality provides a reactive handle for various chemical modifications, including ring-opening reactions to form the corresponding galactonic acid derivatives. A thorough understanding of the stability and solubility of this compound is paramount for its effective use in multi-step syntheses, for its storage, and for the development of purification protocols.

Physicochemical Properties

While specific experimental data for this compound is scarce, key physicochemical properties can be inferred from its structure and comparison with similar compounds.

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C₃₄H₃₄O₆ | Structural analysis |

| Molecular Weight | 538.63 g/mol | Calculation from molecular formula |

| Appearance | Expected to be a white to off-white crystalline solid or a pale yellow syrup | General appearance of protected monosaccharides |

| Storage | Recommended at 2-8°C under an inert atmosphere | Supplier recommendations for the glucono-lactone analogue to minimize degradation.[1] |

Stability Profile

The stability of this compound is primarily dictated by the chemical reactivity of its two key functional groups: the benzyl ethers and the δ-lactone ring.

General Stability

Benzyl ethers are known to be robust protecting groups, stable to a wide range of reaction conditions, including acidic and basic environments. However, they are susceptible to cleavage under strongly acidic conditions or via catalytic hydrogenation. The δ-lactone, being a cyclic ester, is prone to hydrolysis, particularly in the presence of acids or bases.

Degradation Pathways

The primary degradation pathway for this molecule is expected to be the hydrolysis of the lactone ring. This can occur under both acidic and basic conditions, leading to the formation of the corresponding 2,3,4,6-Tetra-O-benzyl-D-galactonic acid.

Under more forcing conditions, such as strong acid and high temperatures, cleavage of the benzyl ethers may also occur. Oxidative conditions could potentially lead to the formation of various oxidation products, although specific pathways are not well-documented for this class of compounds. Photostability is also a factor to consider, as with many complex organic molecules.

Solubility Profile

The presence of four benzyl groups significantly impacts the solubility of this molecule, rendering it largely insoluble in water but soluble in a range of organic solvents. A qualitative solubility profile is presented below. For quantitative determination, the experimental protocol in section 5.1 should be followed.

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble | The hydrophobic nature of the four benzyl groups dominates. |

| Methanol | Sparingly Soluble to Soluble | Polar protic solvent, may have some interaction with the lactone oxygen. |

| Ethanol | Sparingly Soluble to Soluble | Similar to methanol. |

| Dichloromethane | Soluble | A common solvent for protected carbohydrates. |

| Chloroform | Soluble | A common solvent for protected carbohydrates. |

| Ethyl Acetate | Soluble | A moderately polar aprotic solvent. |

| Acetone | Soluble | A polar aprotic solvent. |

| Toluene | Soluble | A non-polar aromatic solvent, interacts well with the benzyl groups. |

| Hexane | Sparingly Soluble to Insoluble | A non-polar aliphatic solvent, less effective at solvating the polar lactone group. |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent. |

Experimental Protocols

Protocol for Quantitative Solubility Determination

This protocol outlines a method for determining the quantitative solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of the target compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by back-calculation from the diluted sample concentration.

-

Express the solubility in units such as mg/mL or mol/L.

-

Protocol for Forced Degradation (Stress Testing) Studies

This protocol describes a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2][3][4]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Solvents for dissolving the compound (e.g., acetonitrile, methanol)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). Incubate at room temperature and an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3%). Incubate at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution and the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating HPLC method.

-

Use a PDA detector to check for peak purity and a MS detector to identify the mass of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation in each condition.

-

Identify and characterize the major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Conclusion

This technical guide provides a foundational understanding of the stability and solubility of this compound for researchers and professionals in drug development. While specific quantitative data is not yet widely published, the provided information, based on the known chemistry of its constituent functional groups, offers valuable insights into its handling, storage, and reactivity. The detailed experimental protocols for solubility determination and forced degradation studies equip researchers with the necessary tools to generate the specific, high-quality data required for their research and development activities. A thorough experimental investigation following these guidelines is strongly recommended to establish a definitive stability and solubility profile for this important carbohydrate intermediate.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Characteristics of Benzyl-Protected Sugar Lactones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of benzyl-protected sugar lactones, focusing on their synthesis, key chemical and physical properties, and critical role as intermediates in the development of pharmaceuticals. The stability and versatility of the benzyl protecting group, combined with the reactivity of the lactone functionality, make these compounds invaluable building blocks in modern medicinal chemistry.

Core Characteristics of Benzyl-Protected Sugar Lactones

Benzyl-protected sugar lactones are characterized by the presence of benzyl ether groups protecting the hydroxyl functionalities of a sugar molecule that has been oxidized to form a cyclic ester, or lactone. The most commonly encountered example, and the focus of this guide, is 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone, a key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin.

Stability and Reactivity:

The benzyl ether protecting groups are a cornerstone of carbohydrate chemistry due to their robustness. They are stable across a wide range of reaction conditions, including mildly acidic and basic environments, making them "permanent" protecting groups for multi-step syntheses. This stability allows for selective reactions at other positions of the sugar molecule. The primary method for their removal is catalytic hydrogenolysis (e.g., using Pd/C and H₂), which cleaves the benzyl ethers to regenerate the hydroxyl groups while producing toluene as a byproduct.

The lactone ring, a cyclic ester, is the primary site of reactivity. It is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed to introduce various functionalities, for instance, in the formation of amide linkages to produce glycoconjugates.

Spectroscopic Properties:

The presence of multiple benzyl groups dominates the NMR spectra of these compounds. In the ¹H NMR spectrum, the aromatic protons of the benzyl groups typically appear as a complex multiplet in the 7.2-7.4 ppm region. The benzylic methylene protons (Ar-CH ₂-O) give rise to a series of doublets and multiplets between 4.4 and 5.0 ppm. The protons on the sugar ring itself are often found in the 3.5-4.5 ppm range.

In the ¹³C NMR spectrum, the aromatic carbons of the benzyl groups are observed between 127 and 138 ppm. The benzylic methylene carbons appear around 73-75 ppm, while the carbons of the sugar ring are typically found between 68 and 85 ppm. The lactone carbonyl carbon is a key diagnostic signal, appearing significantly downfield around 170 ppm.

Quantitative Data

The data presented below is for the exemplary and widely used 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone.

Table 1: Physical and Chemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone

| Property | Value | Reference |

| CAS Number | 13096-62-3 | [1] |

| Molecular Formula | C₃₄H₃₄O₆ | [1] |

| Molecular Weight | 538.63 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid or white to off-white crystalline powder | [2] |

| Melting Point | 145–148°C | [2] |

| Optical Rotation [α]D | +78.0 to +82.0 deg (c=1, CHCl₃) | [3] |

| Solubility | Soluble in dichloromethane, THF, DMF; insoluble in water | [2] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone in CDCl₃

Note: Chemical shifts (δ) are reported in ppm. Assignments can vary slightly based on experimental conditions.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| Aromatic H | 7.40 - 7.10 (m, 20H) | C=O (C1) | ~169.5 |

| Benzyl CH₂ | 4.95 - 4.45 (m, 8H) | Aromatic C | 138.5 - 127.5 |

| H-2 | ~4.25 (d) | C4 | ~78.0 |

| H-3 | ~4.05 (t) | C3 | ~77.5 |

| H-4 | ~3.95 (t) | C2 | ~77.0 |

| H-5 | ~4.35 (ddd) | C5 | ~75.0 |

| H-6a, H-6b | ~3.75 (m) | Benzyl CH₂ | 73.5 - 72.0 |

| C6 | ~68.5 |

Experimental Protocols

Protocol 1: Per-benzylation of D-Glucose

This protocol describes the complete benzylation of all hydroxyl groups of D-glucose using the Williamson ether synthesis.

Materials:

-

D-glucose

-

Sodium hydride (NaH), 60% dispersion in oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide (BnBr)

-

Tetrabutylammonium iodide (TBAI) (optional, as catalyst)

-

Methanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: A round-bottom flask is dried and filled with an inert atmosphere (e.g., argon).

-

Base Addition: Sodium hydride (typically 5-6 equivalents) is carefully added to the flask, followed by anhydrous DMF to create a suspension.

-

Alkoxide Formation: D-glucose (1 equivalent) is added to the stirred suspension at 0°C. The mixture is stirred for 30-60 minutes at this temperature until hydrogen gas evolution ceases, indicating the formation of the glucose alkoxide.

-

Benzylation: A catalytic amount of TBAI (optional) is added, followed by the dropwise addition of benzyl bromide (5-6 equivalents) at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Quenching: The reaction is cooled to 0°C and excess NaH is carefully quenched by the slow addition of methanol until gas evolution stops.

-

Work-up: The mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, 2,3,4,6-tetra-O-benzyl-D-glucopyranose, is purified by silica gel column chromatography.

Protocol 2: Oxidation to 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone

This protocol describes the selective oxidation of the anomeric hydroxyl group of the protected glucose to the corresponding lactone using a TEMPO-catalyzed system.

Materials:

-

2,3,4,6-tetra-O-benzyl-α-D-glucopyranose

-

Dichloromethane (DCM)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (bleach)

-

Sodium bicarbonate (NaHCO₃)

-

Potassium bromide (KBr)

-

Aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose (1 equivalent) is dissolved in dichloromethane.

-

Catalyst Addition: Catalytic amounts of TEMPO (e.g., 0.1 equivalents) and an aqueous solution of potassium bromide are added.

-

Oxidation: An aqueous solution of sodium hypochlorite containing sodium bicarbonate is added dropwise at 0°C. The reaction is stirred vigorously until the starting material is consumed (monitored by TLC).

-

Quenching: The reaction is quenched by the addition of aqueous sodium thiosulfate.

-

Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification: The resulting crude product is purified by silica gel column chromatography to yield the pure 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

dot

Caption: Mechanism of the Williamson Ether Synthesis for Benzylation.

dot

Caption: Catalytic Cycle of TEMPO-Mediated Oxidation.

dot

Caption: Experimental Workflow for Benzyl-Protected Gluconolactone Synthesis.

References

- 1. 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone | 13096-62-3 | MT04993 [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone | 13096-62-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2,3,4,6-TETRA-O-BENZYL-D-GLUCONO-1,5-LACTONE | 13096-62-3 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone from D-galactose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone, a key intermediate in carbohydrate chemistry and glycobiology. The synthesis is a two-step process commencing with the per-benzylation of D-galactose to yield 2,3,4,6-Tetra-O-benzyl-D-galactose, followed by a mild oxidation to the desired 1,5-lactone. This protected galactonolactone is a valuable building block for the synthesis of various glycoconjugates, oligosaccharides, and other biologically active molecules. Detailed experimental protocols for each step are provided, along with characterization data and a visual representation of the synthetic workflow.

Introduction

Protected sugar lactones, such as this compound, are versatile intermediates in the field of drug discovery and development. The benzyl protecting groups offer stability under a range of reaction conditions and can be readily removed via catalytic hydrogenation. The lactone functionality at the anomeric position provides a reactive site for various nucleophilic additions, enabling the formation of C-glycosides and other complex carbohydrate derivatives. This application note outlines a reliable and reproducible method for the preparation of this important synthetic precursor from commercially available D-galactose.

Synthetic Workflow

The overall synthetic strategy involves two main transformations: the protection of the hydroxyl groups of D-galactose via benzylation, followed by the selective oxidation of the anomeric position of the resulting 2,3,4,6-Tetra-O-benzyl-D-galactose to the corresponding lactone.

Caption: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

Part 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose

This protocol is adapted from a general procedure for the benzylation of monosaccharide glycosides.

Materials:

-

D-galactose

-

Toluene

-

Sodium hydroxide (NaOH)

-

Benzyl chloride (BnCl)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add D-galactose (1 equivalent), toluene, and powdered sodium hydroxide (4-5 equivalents).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours to azeotropically remove water.

-

Cool the reaction mixture to room temperature.

-

Slowly add benzyl chloride (4-5 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and cautiously quench with methanol to destroy any unreacted benzyl chloride.

-

Filter the reaction mixture through a pad of Celite® and wash the filter cake with dichloromethane.

-

Combine the filtrates and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,3,4,6-Tetra-O-benzyl-D-galactose as a white to off-white solid.

Part 2: Synthesis of this compound

This protocol is based on the Swern oxidation, a mild and efficient method for oxidizing alcohols to carbonyl compounds.

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-galactose

-

Anhydrous dichloromethane (DCM)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Anhydrous triethylamine (Et₃N)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of anhydrous dimethyl sulfoxide (4.0 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

-

Add a solution of 2,3,4,6-Tetra-O-benzyl-D-galactose (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes, ensuring the internal temperature remains below -65 °C.

-

Stir the reaction mixture for an additional 30 minutes at -78 °C.

-

Slowly add anhydrous triethylamine (7.0 equivalents) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Specific Optical Rotation [α]D (c, solvent) |

| 2,3,4,6-Tetra-O-benzyl-D-galactose | C₃₄H₃₆O₆ | 540.65 | White to off-white solid | 65-68 | +28 (c 1, CHCl₃) |

| This compound | C₃₄H₃₄O₆ | 538.63 | Colorless oil or solid | Not reported | Not reported |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Note: These are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary.

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| H-2 | 4.3 - 4.5 | C-1 (C=O) | 170 - 175 |

| H-3 | 3.9 - 4.1 | C-2 | 75 - 80 |

| H-4 | 4.0 - 4.2 | C-3 | 78 - 83 |

| H-5 | 4.1 - 4.3 | C-4 | 73 - 78 |

| H-6a, H-6b | 3.6 - 3.8 | C-5 | 70 - 75 |

| CH₂ (benzyl) | 4.5 - 5.0 | C-6 | 68 - 72 |

| Ar-H (benzyl) | 7.1 - 7.4 | CH₂ (benzyl) | 72 - 76 |

| Ar-C (benzyl) | 127 - 140 |

Applications

This compound is a valuable precursor for the synthesis of a variety of complex carbohydrates and glycoconjugates. Its primary applications include:

-

Synthesis of C-glycosides: The lactone can be reacted with organometallic reagents to form stable C-glycosides, which are important mimics of O-glycosides with enhanced stability towards enzymatic cleavage.

-

Glycosylation reactions: The lactone can be activated and used as a glycosyl donor in the formation of oligosaccharides.

-

Preparation of enzyme inhibitors: Derivatives of galactonolactone are known to be inhibitors of β-galactosidases, making this compound a useful starting material for the development of new therapeutic agents.

-

Synthesis of molecular probes: The protected lactone can be functionalized to create molecular probes for studying carbohydrate-protein interactions and other biological processes.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Benzyl chloride is a lachrymator and should be handled with care.

-

Oxalyl chloride is toxic and corrosive and should be handled with extreme caution.

-

The Swern oxidation generates carbon monoxide, a toxic gas. Ensure adequate ventilation.

-

Dimethyl sulfide, a byproduct of the Swern oxidation, has a strong, unpleasant odor. It is recommended to quench all glassware and waste with bleach to oxidize the dimethyl sulfide.

Application Notes: Glycosylation Reactions Using 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Protected Galactose Derivatives

Protected monosaccharides are fundamental building blocks in the synthesis of complex oligosaccharides and glycoconjugates, which are integral to numerous biological processes and are key targets in drug development.[1] The compound 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone features benzyl ether protecting groups, which are stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation.[2] This stability allows for precise and regioselective manipulations in multi-step synthetic pathways.[2] While this specific lactone is commercially available and has been noted for use in peptide coupling reactions, its primary application as a glycosyl donor for forming glycosidic bonds is not established in the literature.[1][3]

This document provides a robust, analogous protocol using the well-characterized glycosyl donor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This protocol can be adapted as a starting point for the development of glycosylation reactions with the galactono-1,5-lactone derivative.

Analogous Protocol: Dehydrative Glycosylation with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

This protocol details a dehydrative glycosylation method using triflic anhydride (Tf₂O) as a powerful activator. This approach is suitable for a range of glycosyl acceptors but requires strictly anhydrous conditions for optimal results.

2.1. Materials

| Reagent | Abbreviation | Supplier | Notes |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Donor | e.g., BenchChem | The analogous starting material. |

| Glycosyl Acceptor (e.g., Isopropanol) | Acceptor | Various | Must have a free hydroxyl group. |

| Triflic anhydride | Tf₂O | Various | Highly reactive; handle with care. |

| Dichloromethane (anhydrous) | DCM | Various | Must be dry and free of protic impurities. |

| 2,4,6-Tri-tert-butylpyrimidine | TTBP | Various | Non-nucleophilic hindered base (acid scavenger). |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | In-house prep. | For quenching the reaction. |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | Various | For drying the organic phase. |

| Silica Gel | - | Various | For column chromatography purification. |

2.2. Experimental Procedure

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor (1.2 equivalents) and activated 4 Å molecular sieves.

-

Solvent Addition: Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the glycosyl donor.

-

Cooling: Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

-

Activator & Donor Addition: In a separate flame-dried flask, dissolve the glycosyl donor (1.0 equivalent) and 2,4,6-tri-tert-butylpyrimidine (TTBP, 1.5 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled acceptor solution.

-

Activation: Add triflic anhydride (Tf₂O, 1.2 equivalents) dropwise to the reaction mixture. The solution may turn a yellow/orange color.

-

Reaction: Stir the reaction at -78 °C, monitoring its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the donor is consumed, quench the reaction by adding a few drops of triethylamine or pyridine, followed by a saturated aqueous solution of NaHCO₃.

-

Work-up: Allow the mixture to warm to room temperature. Dilute with additional DCM and filter through a pad of celite to remove molecular sieves. Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexanes:ethyl acetate gradient) to yield the desired glycoside product.

2.3. Quantitative Data for Analogous Glucopyranose Reactions

The stereochemical outcome and yield of glycosylation reactions are highly dependent on the choice of solvent, activator, and acceptor. The following table summarizes general trends observed for glycosylations with donors having a non-participating benzyl group at the C-2 position.

| Solvent System | Typical Stereoselectivity | Approximate α:β Ratio | Typical Yield Range |

| Dichloromethane (DCM) | Slightly α-selective | 2:1 to 5:1 | 60-85% |

| Diethyl Ether (Et₂O) | Strongly α-selective | >10:1 | 70-90% |

| Acetonitrile (MeCN) | Strongly β-selective | 1:>10 | 65-88% |

Note: Data is compiled from general knowledge of glycosylation chemistry and is intended for illustrative purposes. Actual results will vary based on specific substrates and conditions.

Mandatory Visualizations

3.1. Experimental Workflow Diagram

Caption: General workflow for dehydrative glycosylation.

3.2. Logical Relationship of Reaction Components

Caption: Key components and influences in glycosylation.

Critical Considerations for Adapting the Protocol

When adapting this protocol for this compound, researchers must consider the following:

-

Lactone Activation: A key challenge is the activation of the lactone carbonyl for nucleophilic attack. This may require different activators or a preliminary reduction step to form the corresponding lactol (hemiacetal), which is a more traditional glycosyl donor.

-

Reactivity: The galacto- configuration may exhibit different reactivity compared to the gluco- analogue due to steric and electronic effects. Reaction times and temperatures will likely require significant optimization.

-

Stereoselectivity: The stereochemistry at C4 profoundly impacts the conformational preferences of the sugar ring and any oxocarbenium ion intermediates, which will, in turn, affect the α/β ratio of the product. The general solvent effects on selectivity (e.g., nitrile effect) may still hold but should be experimentally verified.

-

Byproducts: Lactone rearrangement or other side reactions may occur under strongly acidic conditions. Careful monitoring by TLC and characterization of byproducts is essential.

Conclusion

While a specific, validated protocol for using this compound as a glycosyl donor is not currently prevalent in the scientific literature, established methods for analogous protected sugars provide a critical starting point. The detailed protocol for the dehydrative glycosylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose offers a robust framework for investigation. Success with the target galactonolactone will depend on careful experimentation and optimization, with particular attention paid to the method of anomeric activation and the resulting stereochemical outcome.

References

Application Notes and Protocols for 2,3,4,6-Tetra-O-benzyl-D-galactopyranose as a Glycosyl Donor in Oligosaccharide Synthesis

Introduction

While the direct use of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone as a glycosyl donor for oligosaccharide synthesis is not extensively documented in scientific literature, its corresponding hemiacetal, 2,3,4,6-Tetra-O-benzyl-D-galactopyranose, is a cornerstone in modern carbohydrate chemistry.[1] This protected galactose derivative serves as a versatile and highly reactive glycosyl donor for the synthesis of complex oligosaccharides and glycoconjugates.[1] The benzyl ether protecting groups offer stability across a wide range of reaction conditions and can be readily removed via catalytic hydrogenation, allowing for strategic deprotection in multi-step syntheses.[2]

These application notes provide detailed protocols for the activation of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose and its subsequent use in glycosylation reactions, targeting researchers, scientists, and drug development professionals.

Key Applications

-

Oligosaccharide Synthesis : As a fundamental building block, it is employed in the stepwise synthesis of complex oligosaccharides. By converting it into a reactive glycosyl donor, it can be coupled with a glycosyl acceptor to form disaccharides, which can be further elongated.

-

Glycoconjugate Synthesis : It is a crucial precursor for the synthesis of glycoconjugates like glycoproteins and glycolipids, which are vital for studying biological processes such as cell-cell recognition and signaling.

-

Natural Product Synthesis : Many natural products feature intricate carbohydrate moieties. This compound serves as a key starting material for introducing galactose units into these complex molecular architectures.

-

Development of Therapeutics : The synthesis of carbohydrate-based drugs, such as anticancer vaccines and immunotherapies targeting tumor-associated antigens like Globo-H, often utilizes this protected galactose derivative.[1] It is also a precursor for the synthesis of neuroactive gangliosides like GM1, which are of interest for therapies targeting neurodegenerative diseases.[1]

Principles of Glycosylation

The use of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose as a glycosyl donor involves the activation of its anomeric hydroxyl group to generate a reactive electrophilic species. This activated donor then reacts with a nucleophilic hydroxyl group on a glycosyl acceptor to form a glycosidic bond. The stereochemical outcome (α or β linkage) is influenced by factors such as the choice of promoter (activator), solvent, and reaction temperature.

Experimental Protocols

The following protocols outline common methods for the activation of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose and its use in glycosylation reactions.

Protocol 1: Dehydrative Glycosylation using Triflic Anhydride

This protocol describes a dehydrative glycosylation method using triflic anhydride (Tf₂O) as a powerful activator.[3]

Materials

-

2,3,4,6-Tetra-O-benzyl-D-galactopyranose (Glycosyl Donor)

-

Glycosyl Acceptor (e.g., a partially protected monosaccharide)

-

Triflic anhydride (Tf₂O)

-

Anhydrous Dichloromethane (DCM)

-

Acid scavenger (e.g., 2,4,6-tri-tert-butylpyrimidine - TTBP)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere